
トラジピタント
概要
説明
トラディピタントは、化学名 (2-(1-(3,5-ビス(トリフルオロメチル)ベンジル)-5-(ピリジン-4-イル)-1H-1,2,3-トリアゾール-4-イル)ピリジン-3-イル)(2-クロロフェニル)メタノンとしても知られており、ニューロキニン1受容体拮抗薬として作用する実験的薬剤です。 胃麻痺、そう痒症、乗り物酔いなどの症状の治療における潜在的な治療効果が主に研究されています .
2. 製法
合成経路と反応条件: トラディピタントの合成には、主要な中間体の調製から始まる複数のステップが含まれます。このプロセスには通常以下が含まれます。
トリアゾール環の形成: これは、アジドとアルキンの間の環状付加反応によって達成されます。
ピリジン環の結合: トリアゾール中間体は、次にピリジン誘導体と結合されます。
ベンジル基の導入: 最終ステップには、トリフルオロメチル基で置換されたベンジル基の付加が含まれます。
工業生産方法: トラディピタントの工業生産には、高収率と高純度を確保するために合成経路の最適化が含まれる可能性があります。これには以下が含まれます。
反応条件のスケールアップ: 反応を大規模に実行しても、効率が大幅に低下しないようにすること。
精製プロセス: 再結晶やクロマトグラフィーなどの技術を使用して、最終製品を高い純度で得ること。
科学的研究の応用
Motion Sickness
Tradipitant has shown promise in reducing vomiting associated with motion sickness. A recent Phase III study, known as the Motion Serifos study, included 316 participants who were subjected to varied sea conditions. The results indicated that tradipitant significantly reduced the incidence of vomiting compared to placebo:
- Tradipitant 170 mg : 10.4% experienced vomiting
- Tradipitant 85 mg : 18.3% experienced vomiting
- Placebo : 37.7% experienced vomiting
Both doses of tradipitant demonstrated a statistically significant reduction in severe nausea and vomiting compared to placebo (p < 0.00003) . These findings suggest that tradipitant could be a valuable treatment option for individuals prone to motion sickness.
Gastroparesis
Tradipitant's efficacy extends to patients with diabetic and idiopathic gastroparesis. A Phase III randomized controlled trial assessed its effects on nausea and vomiting in this population. Key findings from the study revealed:
- Patients receiving tradipitant had a significant reduction in nausea scores compared to those on placebo (reduction of 1.2 vs. 0.7, p = 0.0099).
- An increase in nausea-free days was observed (28.8% for tradipitant vs. 15.0% for placebo, p = 0.0160).
Moreover, sub-analyses indicated that tradipitant might have a disease-modifying effect, particularly in the early weeks of treatment .
Summary of Clinical Trials
作用機序
トラディピタントは、痛みやその他の感覚信号の伝達に関与するニューロキニン1受容体を阻害することによって効果を発揮します。これらの受容体を阻害することにより、トラディピタントは悪心や嘔吐などの症状を軽減できます。 この化合物は、中枢神経系と末梢神経系の両方に影響を及ぼし、胃の運動性と悪心に関連する脳領域に影響を与えます .
6. 類似の化合物との比較
トラディピタントは、その特定の化学構造と受容体に対する高い選択性により、ニューロキニン1受容体拮抗薬の中でユニークです。類似の化合物には以下が含まれます。
アプレピタント: 化学療法誘発性悪心・嘔吐の予防に使用される別のニューロキニン1受容体拮抗薬。
ロラピタント: アプレピタントと同様の適応症に使用されますが、半減期が長くなっています。
フォサプレピタント: 体内であプレピタントに変換されるアプレピタントのプロドラッグ。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tradipitant involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne.
Attachment of the pyridine ring: The triazole intermediate is then coupled with a pyridine derivative.
Introduction of the benzyl group: The final step involves the addition of the benzyl group, which is substituted with trifluoromethyl groups.
Industrial Production Methods: Industrial production of tradipitant would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification processes: Utilizing techniques such as recrystallization and chromatography to obtain the final product with high purity.
化学反応の分析
反応の種類: トラディピタントは、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、トラディピタントに存在する官能基を修飾するために使用できます。
置換: トラディピタントの芳香環は、1つの置換基が別の置換基に置き換わる置換反応を受けることができます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: ハロゲンやニトロ化剤など。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸の形成につながる可能性がありますが、還元はアルコールまたはアミンの生成につながる可能性があります。
4. 科学研究への応用
トラディピタントは、以下を含む幅広い科学研究への応用を持っています。
化学: ニューロキニン1受容体拮抗薬の挙動を研究するためのモデル化合物として使用されます。
生物学: さまざまな生物学的システムにおけるニューロキニン1受容体に対する影響について調査されています。
医学: 胃麻痺、そう痒症、乗り物酔いなどの症状の治療における潜在的な治療効果が調査されています
産業: 新規治療薬の開発における製薬業界における潜在的な用途。
類似化合物との比較
Tradipitant is unique among neurokinin 1 receptor antagonists due to its specific chemical structure and high selectivity for the receptor. Similar compounds include:
Aprepitant: Another neurokinin 1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Rolapitant: Used for similar indications as aprepitant but with a longer half-life.
Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.
生物活性
Tradipitant, a neurokinin-1 (NK1) receptor antagonist, is under investigation for various therapeutic applications, particularly in the treatment of pruritus associated with atopic dermatitis, gastroparesis, and motion sickness. This article provides a detailed overview of its biological activity based on recent clinical trials and research findings.
Tradipitant works by blocking the NK1 receptor, which is involved in the transmission of pain and itch sensations. By inhibiting this receptor, tradipitant may alleviate symptoms associated with conditions like pruritus and nausea. The compound's efficacy is linked to its ability to modulate neurokinin signaling pathways, which play a crucial role in various physiological processes.
1. Atopic Dermatitis
Tradipitant has reached Phase 2 clinical trials for treating treatment-resistant pruritus associated with atopic dermatitis (ClinicalTrials.gov Identifier: NCT02651714). Initial studies suggest that higher plasma levels of tradipitant correlate with improved outcomes in itch reduction, although significant differences from placebo were not universally observed due to high placebo effects .
2. Gastroparesis
Tradipitant is also being evaluated for its effectiveness in managing symptoms of diabetic and idiopathic gastroparesis. A Phase II trial involving 201 adults demonstrated that while the primary endpoint was not met, post hoc analyses indicated significant symptom improvement in patients with adequate drug exposure. Specifically, those with higher blood levels reported a notable decrease in nausea severity and an increase in nausea-free days .
Table 1: Summary of Clinical Trials for Tradipitant in Gastroparesis
3. Motion Sickness
Tradipitant has shown promise in preventing vomiting associated with motion sickness. The Phase III Motion Serifos study revealed that participants receiving tradipitant experienced significantly lower rates of vomiting compared to placebo groups under real-world conditions .
Table 2: Results from Motion Serifos Study
Dose | Vomiting Rate (%) | Severe Nausea Rate (%) | p-value |
---|---|---|---|
Tradipitant 170mg | 10.4 | 13.3 | <0.00003 |
Tradipitant 85mg | 18.3 | Not reported | <0.0014 |
Placebo | 37.7 | 33.0 | - |
Pharmacokinetics and Safety Profile
Tradipitant is administered orally, and its pharmacokinetic profile suggests that adequate plasma concentrations are crucial for achieving therapeutic effects. Studies indicate that lower blood plasma levels may not reach the threshold necessary for efficacy in reducing symptoms like pruritus and nausea . The compound has been generally well-tolerated across trials, with safety profiles consistent with other NK1 receptor antagonists.
Case Studies and Observations
Several case studies have highlighted the variability in response to tradipitant based on individual patient characteristics, such as baseline severity of symptoms and compliance with treatment protocols. For instance, a pooled analysis from multiple trials indicated that patients who maintained higher compliance and achieved sufficient drug exposure experienced more pronounced improvements in nausea scores compared to those with lower compliance .
特性
IUPAC Name |
[2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yltriazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVRKWRKTNINFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16ClF6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045805 | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622370-35-8 | |
Record name | Tradipitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622370-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tradipitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622370358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tradipitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRADIPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0COC51FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Tradipitant?
A1: Tradipitant is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is the primary target for Substance P, a neuropeptide involved in various physiological processes, including nausea and vomiting, pain transmission, and inflammation. [, ]
Q2: How does Tradipitant's antagonism of the NK-1R translate into its therapeutic effects?
A2: By blocking Substance P from binding to the NK-1R, Tradipitant disrupts the downstream signaling pathways associated with this neuropeptide. This action inhibits the transmission of nausea and vomiting signals, ultimately leading to symptom relief. [, , , ]
Q3: Beyond nausea and vomiting, what other potential therapeutic applications are being explored for Tradipitant based on its mechanism of action?
A3: Given the role of Substance P and the NK-1R in other physiological processes, Tradipitant is also being investigated for its potential in treating conditions like atopic dermatitis (eczema), gastroparesis, and even COVID-19 pneumonia, where neurogenic inflammation is implicated. [, , , , ]
Q4: What is the molecular formula and weight of Tradipitant?
A4: While the provided abstracts don't explicitly state the molecular formula and weight of Tradipitant, these can be readily found in publicly available chemical databases like PubChem and ChemSpider.
Q5: Is there any information available on the spectroscopic data of Tradipitant, such as NMR or IR spectra?
A5: The provided abstracts don't delve into the spectroscopic characterization of Tradipitant. Such information would likely be found in detailed chemical characterization studies or patents related to the compound.
Q6: What is the typical route of administration for Tradipitant in clinical trials?
A6: Clinical trials studying Tradipitant have predominantly employed oral administration of the drug. [, , , , ]
Q7: Have there been any studies examining the pharmacokinetics of Tradipitant, such as its absorption, distribution, metabolism, and excretion (ADME)?
A7: While the provided abstracts don't offer specifics on Tradipitant's ADME profile, one study mentions a sensitivity analysis adjusting for drug compliance and blood levels, implying that pharmacokinetic data was collected. []
Q8: What preclinical models have been used to study the efficacy of Tradipitant in addressing motion sickness?
A8: Researchers utilized a controlled environment mimicking the conditions of a boat trip on the Pacific Ocean to assess the efficacy of Tradipitant in preventing motion sickness. [, , ]
Q9: What were the primary outcome measures used to evaluate Tradipitant's effectiveness in treating motion sickness in clinical trials?
A9: Researchers utilized two primary measures: the incidence of vomiting and scores from the Motion Sickness Severity Scale (MSSS) to gauge the efficacy of Tradipitant in motion sickness. [, , , ]
Q10: Which patient populations were included in clinical trials investigating Tradipitant for gastroparesis?
A10: Clinical trials for Tradipitant in gastroparesis have included patients with both diabetic and idiopathic gastroparesis. [, , , , ]
Q11: What were the key findings regarding Tradipitant's efficacy in treating nausea associated with gastroparesis?
A11: Studies demonstrated that Tradipitant significantly reduced nausea scores and increased the number of nausea-free days compared to placebo in patients with diabetic and idiopathic gastroparesis. [, , , ]
Q12: Did Tradipitant demonstrate any significant impact on gastric emptying in clinical trials?
A12: While Tradipitant effectively reduced nausea in gastroparesis, one study highlighted that it did not show a significant effect on gastric emptying in healthy volunteers. []
Q13: Are there any ongoing clinical trials investigating Tradipitant for new indications?
A13: Yes, aside from gastroparesis and motion sickness, Tradipitant is being explored for its potential in treating atopic dermatitis and COVID-19 pneumonia. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。